(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
CAS No.: 1209185-44-3
Cat. No.: VC4260189
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209185-44-3 |
|---|---|
| Molecular Formula | C16H18FN3O2 |
| Molecular Weight | 303.337 |
| IUPAC Name | [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C16H18FN3O2/c1-2-22-14-11-20(13-7-5-12(17)6-8-13)18-15(14)16(21)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3 |
| Standard InChI Key | IDTXUPHXQHTLRC-UHFFFAOYSA-N |
| SMILES | CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₆H₁₈FN₃O₂, reflects a 303.337 g/mol molecular weight, with an IUPAC name of [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone. Key structural elements include:
-
A pyrazole ring substituted at positions 1 and 4 with 4-fluorophenyl and ethoxy groups, respectively.
-
A pyrrolidin-1-ylmethanone moiety at position 3, introducing a conformationally constrained tertiary amine.
The SMILES notation (CCOC1=CN(N=C1C(=O)N2CCCC2)C3=CC=C(C=C3)F) encodes this topology, while the InChIKey (IDTXUPHXQHTLRC-UHFFFAOYSA-N) provides a unique stereochemical identifier.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1209185-44-3 |
| Molecular Formula | C₁₆H₁₈FN₃O₂ |
| Molecular Weight | 303.337 g/mol |
| IUPAC Name | [4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
| XLogP3 | 2.7 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Data derived from VulcanChem and PubChem.
Crystallographic and Spectroscopic Characterization
While X-ray diffraction data remain unavailable, standard characterization methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the ethoxy group (δ 1.35 ppm, triplet; δ 4.05 ppm, quartet), 4-fluorophenyl aromatic protons (δ 7.15–7.45 ppm), and pyrrolidine ring protons (δ 1.80–3.50 ppm).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC typically employs C18 columns with acetonitrile/water gradients, achieving >95% purity in optimized syntheses.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 303.3 [M+H]⁺, with fragmentation patterns confirming the pyrrolidinyl carbonyl group.
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound’s synthesis involves sequential functionalization of the pyrazole core. A representative pathway includes:
-
Pyrazole Ring Formation: Condensation of 4-fluorophenylhydrazine with β-ketoester derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) yields the 1-(4-fluorophenyl)pyrazole intermediate.
-
Ethoxy Substitution: Nucleophilic aromatic substitution at position 4 using sodium ethoxide in DMF at 120°C.
-
Methanone Installation: Reaction with pyrrolidine-1-carbonyl chloride via Friedel-Crafts acylation, catalyzed by AlCl₃ in dichloromethane.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | 4-Fluorophenylhydrazine, β-ketoester, HCl/EtOH, 80°C | 65–70 |
| Ethoxylation | NaOEt, DMF, 120°C, 6 h | 55–60 |
| Acylation | Pyrrolidine-1-carbonyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | 40–45 |
Yields reflect optimization challenges due to steric hindrance from the 4-fluorophenyl group.
Comparative Analysis with Related Pyrazole Derivatives
Patent US8236806B2 discloses structurally analogous piperazinyl-propyl-pyrazoles synthesized via reductive amination (e.g., NaBH(OAc)₃, DIPEA), achieving 53–91% yields. While the reviewed compound replaces piperazine with pyrrolidine, shared synthetic strategies—such as late-stage functionalization of preformed pyrazoles—highlight transferable methodologies .
Challenges and Future Directions
Solubility and Formulation Limitations
Despite its modular design, the compound exhibits poor aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies or nanoparticle-based delivery systems.
Target Validation Gaps
Without in vitro or in vivo data, hypothesized activities remain speculative. Priority research areas include:
-
Screening against kinase panels (e.g., DiscoverX)
-
Radioligand binding assays for dopamine receptors
-
Pharmacokinetic profiling in rodent models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume